molecular formula C17H16N2O4S2 B2574814 Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681162-21-0

Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No. B2574814
CAS RN: 681162-21-0
M. Wt: 376.45
InChI Key: YJUPFUTYTIDYFR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate is a synthetic compound used in scientific research for its potential therapeutic properties. It belongs to the class of thieno[2,3-d]thiazole derivatives and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Ring Closure and Synthesis : Ethyl chloroformate/DMF mixture has been used for the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to yield 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one, showcasing a method for synthesizing related compounds (El-bayouki & Basyouni, 1988).
  • Formation of Thiazolo[4′,5′;4,5]thieno[3,2-d]pyrimidin-5(6H)-one : The preparation of thieno[2,3-d]thiazoles through reactions with ethyl 2-mercaptoacetate or 2-mercaptoacetamide, forming thiazolo[4′,5′;4,5]thieno[3,2-d]pyrimidin-5(6H)-one, highlights the structural variability of these compounds (Athmani & Iddon, 1992).

Biological Activity and Potential Applications

  • Molluscicidal Properties : Certain thiazolo[5,4-d]pyrimidines, related to the compound , have shown activity against the intermediate host of schistosomiasis, B. alexandrina snails, indicating potential biological applications (El-bayouki & Basyouni, 1988).
  • Antimicrobial and Antioxidant Activity : Synthesized derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound structurally related to the one , have been studied for antimicrobial activities against various bacterial and fungal strains, showing the potential for antimicrobial applications (Desai, Bhatt, & Joshi, 2019).
  • Antiinflammatory Activity : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and related compounds have been evaluated for antiinflammatory, analgesic, and antipyretic activities, indicating potential in medicinal chemistry (Abignente et al., 1983).

Mechanism of Action

properties

IUPAC Name

ethyl 6-methyl-2-[(2-phenoxyacetyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-22-16(21)14-10(2)13-15(24-14)19-17(25-13)18-12(20)9-23-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUPFUTYTIDYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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